molecular formula C9H8Br2O3 B6257169 2-(3,5-dibromo-4-methoxyphenyl)acetic acid CAS No. 89936-29-8

2-(3,5-dibromo-4-methoxyphenyl)acetic acid

Cat. No.: B6257169
CAS No.: 89936-29-8
M. Wt: 324
InChI Key:
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Description

2-(3,5-dibromo-4-methoxyphenyl)acetic acid is a marine-derived natural product found in the sponge species Ianthella quadrangulata. This compound has a molecular weight of 323.97 g/mol and a melting point of 143-145°C . It is known for its unique structure, which includes two bromine atoms and a methoxy group attached to a phenyl ring.

Preparation Methods

The synthesis of 2-(3,5-dibromo-4-methoxyphenyl)acetic acid involves several steps:

    Bromination: 3,5-dibromo-4-methoxytoluene is brominated using bromine in the presence of hydrochloric acid and diethyl ether to yield 2-(3,5-dibromo-4-methoxyphenyl)toluene.

    Oxidation: The resulting intermediate is oxidized with sodium hydroxide and bromine to produce 2-(3,5-dibromo-4-methoxyphenyl)benzyl alcohol.

    Carboxylation: The benzyl alcohol is then carboxylated with carbon dioxide in the presence of sodium bicarbonate and water to form this compound.

    Purification: The final product is purified by recrystallization from water and drying.

Chemical Reactions Analysis

2-(3,5-dibromo-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include bromine, sodium hydroxide, hydrochloric acid, and carbon dioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-dibromo-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

2-(3,5-dibromo-4-methoxyphenyl)acetic acid can be compared with other similar compounds, such as :

  • 3,5-Dibromo-4-methoxybenzoic acid
  • 3,5-Dibromo-4-methoxybenzaldehyde
  • 1,3-Dibromo-5-chloro-2-methoxybenzene
  • 2,6-Dibromo-4-methylanisole

These compounds share similar structural features, such as the presence of bromine atoms and methoxy groups. this compound is unique due to its acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

89936-29-8

Molecular Formula

C9H8Br2O3

Molecular Weight

324

Purity

95

Origin of Product

United States

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